molecular formula C7H14O B12005478 3,4-Dimethylpent-1-en-3-ol CAS No. 40076-53-7

3,4-Dimethylpent-1-en-3-ol

Cat. No.: B12005478
CAS No.: 40076-53-7
M. Wt: 114.19 g/mol
InChI Key: PGFSFOKKOCLHFQ-UHFFFAOYSA-N
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Description

3,4-Dimethylpent-1-en-3-ol: is an organic compound with the molecular formula C7H14O . It is a colorless to slightly yellow oily liquid with a special smell . This compound is known for its unique structure, which includes a double bond and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylpent-1-en-3-ol can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol . Another method includes the reaction between hexadiynol and dimethyl sulfoxide . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods may vary depending on the manufacturer, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3,4-Dimethylpent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpent-1-en-3-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The double bond in the structure also allows for addition reactions, which can modify the compound’s properties and functions .

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylpent-1-en-3-ol is unique due to its specific structure, which includes both a double bond and a hydroxyl group at distinct positions. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

40076-53-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/C7H14O/c1-5-7(4,8)6(2)3/h5-6,8H,1H2,2-4H3

InChI Key

PGFSFOKKOCLHFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C=C)O

Origin of Product

United States

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